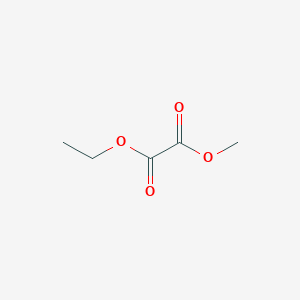

Ethyl methyl oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O4 |

|---|---|

Molecular Weight |

132.11 g/mol |

IUPAC Name |

2-O-ethyl 1-O-methyl oxalate |

InChI |

InChI=1S/C5H8O4/c1-3-9-5(7)4(6)8-2/h3H2,1-2H3 |

InChI Key |

WRHHVVPVKLLPFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Methyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl oxalate (B1200264) (EMO) is an asymmetrical diester of oxalic acid with the molecular formula C₅H₈O₄.[1] It serves as a valuable intermediate in organic synthesis, finding applications in the preparation of fine chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical and physical properties of ethyl methyl oxalate, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical processes.

Core Chemical and Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound (Estimated/Calculated) | Dimethyl Oxalate (Experimental) | Diethyl Oxalate (Experimental) |

| CAS Number | 615-52-1[2] | 553-90-2[3] | 95-92-1[4] |

| Molecular Formula | C₅H₈O₄[1] | C₄H₆O₄[3] | C₆H₁₀O₄[4] |

| Molecular Weight | 132.11 g/mol [1] | 118.09 g/mol [3] | 146.14 g/mol [4] |

| Melting Point | Not available | 54 °C[3] | -41 °C[4] |

| Boiling Point | 173.7 - 174 °C[5] | 163-164 °C[3] | 185 °C[4] |

| Density | 1.156 g/mL[5] | 1.148 g/mL (at 54 °C)[3] | 1.076 g/mL[4] |

| Solubility | Soluble in alcohol and ether.[3] Decomposes in hot water.[6] | Soluble in 17 parts water, alcohol, and ether.[3] | Sparingly soluble in water; miscible with alcohol, ether, and acetone.[7] |

| Refractive Index | 1.4240 (estimate) | 1.379 (at 82.1 °C)[3] | 1.410[4] |

Chemical Synthesis

The primary method for synthesizing this compound is through the transesterification of a symmetrical oxalate diester, such as diethyl oxalate or dimethyl oxalate, with the corresponding alcohol.

Transesterification of Diethyl Oxalate with Methanol

A common and efficient method for the preparation of this compound is the transesterification of diethyl oxalate with methanol.[8] This reaction can be effectively carried out in a microreactor system, which allows for precise control over reaction conditions and improved selectivity.[8]

Caption: Synthesis of this compound via Transesterification.

-

Materials:

-

Diethyl oxalate (DEO)

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃) as a catalyst.

-

Microreactor system with a temperature controller.

-

-

Procedure:

-

Prepare a solution of diethyl oxalate and methanol.

-

Introduce the catalyst, potassium carbonate, into the reactant mixture.

-

Pump the mixture through a flow-type microreactor maintained at a constant temperature of 35°C.

-

The reaction time and molar ratio of the reactants are critical parameters for optimizing the yield and selectivity. A near-equimolar ratio of alcohol to oxalate is often optimal.

-

Under optimized conditions, a conversion of 79.8% of diethyl oxalate and a selectivity of 65.9% for this compound can be achieved.[8]

-

The product mixture, containing this compound, ethanol, and the byproduct dimethyl oxalate, is collected at the outlet of the microreactor.

-

Purification of the this compound can be achieved through distillation.

-

Chemical Reactivity

This compound, as a diester, undergoes reactions characteristic of this functional group, including hydrolysis and condensation reactions.

Hydrolysis

The hydrolysis of oxalate esters is a significant reaction, typically proceeding in a stepwise manner to first yield the monoester and then oxalic acid. The hydrolysis of dimethyl oxalate has been shown to be an autocatalytic process, where the oxalic acid product catalyzes the reaction.[9] A similar mechanism is expected for this compound.

Caption: Stepwise Hydrolysis of this compound.

-

Note: This is a general protocol based on the study of dimethyl oxalate hydrolysis and would need to be adapted and optimized for this compound.

-

Materials:

-

This compound

-

Deionized water

-

Isothermal batch reactor

-

-

Procedure:

-

Charge the isothermal batch reactor with a known quantity of this compound and water.

-

Maintain a constant temperature (e.g., in the range of 328.15–358.15 K for dimethyl oxalate).

-

Monitor the progress of the reaction over time by taking samples and analyzing the concentrations of the reactants and products using techniques such as titration or chromatography.

-

The kinetic data can be used to determine the rate constants for the hydrolysis steps. The initial rate is typically dominated by the reaction with water, while in later stages, the formed oxalic acid acts as a catalyst.

-

Claisen Condensation

Oxalate esters, including this compound, are excellent electrophiles in Claisen condensation reactions. They can react with enolizable esters or ketones in the presence of a strong base to form β-keto esters or β-diketones, respectively.[10] Since this compound does not have α-hydrogens, it can only act as the acceptor in these reactions, which simplifies the product mixture.[10]

Caption: General Mechanism of a Claisen Condensation with this compound.

-

Note: This is a generalized protocol and specific conditions will depend on the enolizable substrate used.

-

Materials:

-

This compound

-

An enolizable ester or ketone (e.g., ethyl acetate, acetone)

-

A strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride)

-

Anhydrous ether or another suitable aprotic solvent

-

-

Procedure:

-

Prepare a solution of the base in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add a mixture of this compound and the enolizable ester or ketone to the base solution with stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating, depending on the reactivity of the substrates.

-

After the reaction is complete, quench the reaction mixture by pouring it into a mixture of ice and acid (e.g., hydrochloric or acetic acid).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the resulting β-keto ester or β-diketone by distillation or chromatography.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a quartet and a triplet characteristic of an ethyl group, and a singlet for the methyl group. The expected chemical shifts would be approximately:

-

Triplet at ~1.3 ppm (3H, -CH₂CH₃ )

-

Quartet at ~4.3 ppm (2H, -CH₂ CH₃)

-

Singlet at ~3.8 ppm (3H, -OCH₃ )

-

-

¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals:

-

Two signals for the carbonyl carbons in the range of 155-165 ppm.

-

A signal for the ethyl methylene (B1212753) carbon (-C H₂CH₃) around 62 ppm.

-

A signal for the methyl carbon (-OC H₃) around 53 ppm.

-

A signal for the ethyl methyl carbon (-CH₂C H₃) around 14 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be dominated by the strong absorption bands of the carbonyl groups.

-

C=O Stretching: Two strong absorption bands are expected in the region of 1730-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the two ester carbonyl groups.

-

C-O Stretching: Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bond stretching.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ due to the stretching of the C-H bonds in the methyl and ethyl groups.

Mass Spectrometry

The mass spectrum of this compound (MW = 132.11 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely involve the loss of alkoxy groups.

-

[M - OCH₃]⁺: A peak at m/z = 101, corresponding to the loss of a methoxy (B1213986) radical.

-

[M - OCH₂CH₃]⁺: A peak at m/z = 87, corresponding to the loss of an ethoxy radical.

-

[COOCH₃]⁺: A peak at m/z = 59.

-

[COOCH₂CH₃]⁺: A peak at m/z = 73.

-

[CH₃CH₂]⁺: A peak at m/z = 29.

Conclusion

This compound is a versatile chemical intermediate with well-defined, albeit not extensively documented, chemical properties. Its synthesis via transesterification is a robust and scalable process. The reactivity of this compound in hydrolysis and Claisen condensation reactions makes it a useful building block in organic synthesis. While estimated physical and spectroscopic data provide a good foundation for its use, further experimental characterization of the pure compound would be beneficial for the scientific community. This guide provides a solid technical foundation for researchers and professionals working with this compound.

References

- 1. This compound | C5H8O4 | CID 12779730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 615-52-1 [chemicalbook.com]

- 3. Methyl Oxalate [drugfuture.com]

- 4. Page loading... [guidechem.com]

- 5. This compound [stenutz.eu]

- 6. chembk.com [chembk.com]

- 7. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to Ethyl Methyl Oxalate (CAS: 615-52-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl methyl oxalate (B1200264) (CAS: 615-52-1), a valuable reagent in organic synthesis. This document outlines its chemical and physical properties, detailed synthesis protocols, and known applications in the synthesis of complex molecules. The information is presented to support research and development in the chemical and pharmaceutical industries.

Chemical and Physical Properties

Ethyl methyl oxalate is the mixed diester of oxalic acid with ethanol (B145695) and methanol (B129727). Its structure features two distinct alkoxy groups attached to the oxalate backbone, rendering it an unsymmetrical diester. This asymmetry can be exploited in selective chemical transformations.

| Property | Value | Source |

| CAS Number | 615-52-1 | |

| Molecular Formula | C₅H₈O₄ | |

| Molecular Weight | 132.11 g/mol | [1][2] |

| IUPAC Name | 2-O-ethyl 1-O-methyl oxalate | [2] |

| Density | 1.156 g/mL | [3] |

| Boiling Point | 173.7 °C (estimate) | [4] |

| Refractive Index | 1.4240 (estimate) | [4] |

| SMILES | CCOC(=O)C(=O)OC | [5] |

| InChIKey | WRHHVVPVKLLPFT-UHFFFAOYSA-N | [3] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~4.3 (q, 2H, -OCH₂CH₃), ~3.8 (s, 3H, -OCH₃), ~1.3 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~160 (C=O), ~63 (-OCH₂CH₃), ~53 (-OCH₃), ~14 (-OCH₂CH₃) |

| IR (Infrared) | ν (cm⁻¹): ~1750 (C=O stretch, ester), ~1200 (C-O stretch) |

| Mass Spectrometry (MS) | m/z: 132 (M⁺), 101 ([M-OCH₃]⁺), 87 ([M-OC₂H₅]⁺) |

Synthesis of this compound

The primary method for synthesizing this compound is through the transesterification of a symmetrical dialkyl oxalate with an alcohol. The following protocols are based on established procedures for related compounds and specific studies on this compound synthesis.

Synthesis via Transesterification in a Microreactor

Recent advancements have demonstrated the efficient synthesis of this compound using microreactor technology. This method offers enhanced control over reaction parameters and improved yields.

Reaction Scheme:

Experimental Protocol:

A continuous flow microreactor system is employed for the transesterification of diethyl oxalate with methanol.

-

Reactants and Catalyst:

-

Diethyl oxalate (DEO)

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃) as the catalyst.

-

-

Optimized Reaction Conditions:

-

Molar Ratio (Methanol:Diethyl Oxalate): 3.3:1

-

Temperature: 35°C

-

Catalyst Concentration: 15 mg/mL

-

Residence Time: 2.30 minutes

-

-

Procedure:

-

Prepare a solution of potassium carbonate in methanol at the specified concentration.

-

Use two separate syringe pumps to introduce the diethyl oxalate and the methanolic potassium carbonate solution into a micromixer.

-

The combined stream then flows through the microreactor, which is maintained at 35°C using a temperature controller.

-

The output from the reactor is collected, and the product mixture is analyzed by gas chromatography to determine conversion and selectivity.

-

-

Results: Under these optimized conditions, a conversion of 79.8% of diethyl oxalate and a selectivity of 65.9% for this compound can be achieved.[6]

General Laboratory Scale Synthesis (Adapted from Symmetrical Oxalate Synthesis)

This protocol adapts established methods for the synthesis of symmetrical oxalates to provide a general procedure for the laboratory-scale synthesis of this compound.

Experimental Workflow:

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer. The system is protected from atmospheric moisture with a drying tube.

-

Reaction: Diethyl oxalate (1.0 eq) and an excess of methanol (e.g., 5-10 eq) are added to the flask. A catalytic amount of a base, such as sodium methoxide (B1231860) (NaOMe, ~0.05 eq), is carefully added.

-

Heating: The reaction mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The basic catalyst is neutralized by the addition of a weak acid (e.g., acetic acid or ammonium (B1175870) chloride solution).

-

The mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent such as diethyl ether or dichloromethane.

-

The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

-

Purification:

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules and as a potential alternative to more hazardous reagents.

Synthesis of Stegobinone (B24926)

This compound is a known reagent in the synthesis of stegobinone, the sex pheromone of the female drugstore beetle. While the detailed reaction mechanism from a specific publication is not provided, the general reactivity of oxalate esters in Claisen-type condensations suggests its likely role in forming a key carbon-carbon bond in the stegobinone framework.

Logical Relationship in Stegobinone Synthesis:

Potential Reactions

Based on the reactivity of related oxalate esters, this compound can be expected to participate in a variety of organic transformations:

-

Claisen Condensation: As an ester, it can react with other esters or ketones bearing α-hydrogens in the presence of a base to form β-keto esters. This is a fundamental carbon-carbon bond-forming reaction.

-

Acylation of Nucleophiles: The ester groups can be displaced by various nucleophiles, such as amines and organometallic reagents, to form amides or ketones, respectively. The unsymmetrical nature of this compound could potentially allow for selective reactions with either the methyl or ethyl ester group under carefully controlled conditions.

-

Radical Reactions: Oxalate esters can be precursors to alkyl radicals via photolysis or other radical initiation methods.[7]

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention.

-

-

Stability and Reactivity: Information on stability and reactivity is limited, but it is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.

This technical guide provides a summary of the available information on this compound. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to conduct thorough safety assessments before use.

References

- 1. pubtexto.com [pubtexto.com]

- 2. This compound | C5H8O4 | CID 12779730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]

- 5. This compound [stenutz.eu]

- 6. Diethyl oxalate(95-92-1) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Formula of Ethyl Methyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of ethyl methyl oxalate (B1200264). It includes a detailed summary of its identifiers, physical and spectroscopic data, a proposed synthesis protocol, and standard experimental methodologies.

Chemical Identity and Molecular Structure

Ethyl methyl oxalate, with the IUPAC name 2-O-ethyl 1-O-methyl oxalate, is an asymmetrical diester of oxalic acid. Its fundamental chemical information is summarized below.

| Identifier | Value |

| Molecular Formula | C₅H₈O₄ |

| Molecular Weight | 132.11 g/mol |

| IUPAC Name | 2-O-ethyl 1-O-methyl oxalate |

| CAS Number | 615-52-1 |

| SMILES | CCOC(=O)C(=O)OC |

| InChI | InChI=1S/C5H8O4/c1-3-9-5(7)4(6)8-2/h3H2,1-2H3 |

The molecular structure of this compound consists of a central oxalate core with two ester functionalities, one methylated and the other ethylated.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. Note that some values are estimates based on computational models.

| Property | Value | Source |

| Boiling Point | ~174 °C (estimate) | [1] |

| Density | ~1.156 g/mL | [1] |

| Refractive Index | ~1.424 (estimate) |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely available. However, based on the analysis of similar oxalate esters, the following spectral characteristics can be predicted.

3.1. 1H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.8 | Singlet | 3H | -O-CH₃ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

3.2. 13C NMR Spectroscopy

A study on 13C labeled this compound has indicated a chemical shift difference of 0.69 ppm between the two carbonyl carbons.

| Chemical Shift (ppm) | Assignment |

| ~160 | C =O (adjacent to ethyl) |

| ~159.3 | C =O (adjacent to methyl) |

| ~63 | -O-CH₂ -CH₃ |

| ~53 | -O-CH₃ |

| ~14 | -O-CH₂-CH₃ |

3.3. Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Intensity | Assignment |

| ~1750-1780 | Strong | C=O stretching (asymmetric) |

| ~1730-1750 | Strong | C=O stretching (symmetric) |

| ~1000-1300 | Strong | C-O stretching |

| ~2850-3000 | Medium | C-H stretching (aliphatic) |

3.4. Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 132. Common fragmentation patterns for esters would likely be observed, including the loss of alkoxy groups.

| m/z | Possible Fragment |

| 132 | [C₅H₈O₄]+• (Molecular Ion) |

| 101 | [M - OCH₃]+ |

| 87 | [M - OCH₂CH₃]+ |

| 74 | [CH₃OCO]+ |

| 59 | [COOCH₃]+ |

| 45 | [OCH₂CH₃]+ |

| 31 | [OCH₃]+ |

Experimental Protocols

4.1. Synthesis of this compound via Transesterification

The synthesis of this compound can be achieved through the transesterification of dimethyl oxalate with ethanol. This method is advantageous due to the availability of the starting materials.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl oxalate and a molar excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid) or base (e.g., sodium methoxide).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize it with a weak base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize with a weak acid (e.g., dilute hydrochloric acid).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

4.2. Determination of Physicochemical Properties

4.2.1. Boiling Point Determination (Micro Method)

-

Seal one end of a capillary tube.

-

Place a small amount of the liquid sample into a small test tube.

-

Invert the sealed capillary tube into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

-

Observe for a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

4.2.2. Density Measurement

-

Use a calibrated pycnometer (specific gravity bottle).

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and thermostat to a constant temperature.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further experimental validation of the predicted data is recommended.

References

An In-depth Technical Guide to the Synthesis of Ethyl Methyl Oxalate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl methyl oxalate (B1200264) (EMO), a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is primarily achieved through transesterification, a reversible reaction where the alkyl group of an ester is exchanged with that of an alcohol. This guide details the two principal synthetic routes, explores various catalytic systems, presents quantitative data for process optimization, and provides detailed experimental protocols.

Synthetic Routes and Reaction Mechanisms

The synthesis of ethyl methyl oxalate via transesterification can be approached from two main starting points:

-

Route A: Transesterification of dimethyl oxalate (DMO) with ethanol (B145695).

-

Route B: Transesterification of diethyl oxalate (DEO) with methanol (B129727).

Both reactions are equilibrium-driven and require a catalyst to proceed at a reasonable rate. The general reaction scheme is as follows:

Route A: Dimethyl Oxalate with Ethanol

(COOCH₃)₂ + CH₃CH₂OH ⇌ CH₃OOCCOOCH₂CH₃ + CH₃OH Dimethyl Oxalate + Ethanol ⇌ this compound + Methanol

Route B: Diethyl Oxalate with Methanol

(COOCH₂CH₃)₂ + CH₃OH ⇌ CH₃OOCCOOCH₂CH₃ + CH₃CH₂OH Diethyl Oxalate + Methanol ⇌ this compound + Ethanol

The reaction proceeds through a nucleophilic acyl substitution mechanism, which can be catalyzed by either acids or bases. Base catalysis is more commonly employed due to faster reaction rates at lower temperatures.

Catalytic Systems

A variety of catalysts have been investigated for the synthesis of this compound, ranging from homogeneous alkaline catalysts to heterogeneous solid catalysts.

Homogeneous Alkaline Catalysts

Soluble bases are highly effective for transesterification. These include:

-

Alkali Metal Alkoxides: Sodium ethoxide (C₂H₅ONa), sodium methoxide (B1231860) (CH₃ONa), and sodium tert-butoxide (t-BuONa) are potent catalysts, with sodium tert-butoxide exhibiting a remarkably high turnover frequency (TOF) of 274,032 h⁻¹ at room temperature for the transesterification of dimethyl oxalate with ethanol.[1][2][3]

-

Alkali Metal Carbonates and Hydroxides: Potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH) are also effective and commonly used catalysts.[4][5]

-

Amines: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) can also catalyze the reaction.[3]

The catalytic activity of these bases is related to their strength; a lower pKb value generally corresponds to higher catalytic efficiency.[3]

Heterogeneous Solid Catalysts

Solid catalysts offer the advantage of easier separation from the reaction mixture. A notable example is:

-

ZnO-MgO Solid Solutions: These composite catalysts have demonstrated high activity and selectivity for the synthesis of EMO from DMO and ethanol. The catalytic performance is attributed to the presence of both acidic and basic sites on the catalyst surface.[4][5]

Quantitative Data and Process Optimization

The yield and selectivity of this compound are influenced by several factors, including the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time. The following tables summarize key quantitative data from reported studies.

Synthesis from Diethyl Oxalate and Methanol

| Catalyst | Molar Ratio (Methanol:DEO) | Temperature (°C) | Reaction Time | DEO Conversion (%) | EMO Selectivity (%) | Reference |

| K₂CO₃ | 3.3:1 | 35 | 2.30 min | 79.8 | 65.9 | [5] |

This reaction was performed in a microreactor system.

Synthesis from Dimethyl Oxalate and Ethanol

| Catalyst | Molar Ratio (DMO:Ethanol) | Temperature (°C) | Reaction Time | DMO Conversion (%) | EMO Selectivity (%) | Reference |

| ZnO-MgO | 1:2 | 80 | 20 min | 71.98 | 67.36 | [4][5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

General Laboratory Procedure using a Homogeneous Catalyst (Batch Reactor)

This protocol is a generalized procedure based on common practices for base-catalyzed transesterification.

Materials:

-

Dimethyl oxalate (DMO) or Diethyl oxalate (DEO)

-

Anhydrous ethanol or Anhydrous methanol

-

Catalyst (e.g., Sodium ethoxide or Potassium carbonate)

-

Inert gas (Nitrogen or Argon)

-

Quenching agent (e.g., dilute acetic acid)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Inert gas inlet

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and an inert gas inlet.

-

Charging Reactants: Charge the flask with the starting oxalate ester (DMO or DEO) and the corresponding alcohol (ethanol or methanol). The molar ratio of alcohol to ester should be in excess to shift the equilibrium towards the product.

-

Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes to remove air and moisture. Maintain a gentle flow of the inert gas throughout the reaction.

-

Catalyst Addition: Dissolve the alkaline catalyst in the alcohol and add it to the reaction mixture using a dropping funnel. Alternatively, for solid catalysts like potassium carbonate, add it directly to the reaction flask.

-

Reaction: Heat the mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction has reached the desired conversion, cool the mixture to room temperature.

-

Neutralize the catalyst by adding a quenching agent (e.g., a slight excess of dilute acetic acid).

-

Remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the organic layer with a suitable solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

-

-

Purification:

-

Remove the extraction solvent using a rotary evaporator.

-

The resulting crude product will be a mixture of dimethyl oxalate, diethyl oxalate, and this compound.

-

Purify the this compound by fractional distillation under reduced pressure. The boiling points of the components are sufficiently different to allow for separation. Alternatively, preparative gas chromatography or column chromatography can be used for smaller scale purification.[1]

-

Microreactor Synthesis from Diethyl Oxalate and Methanol with K₂CO₃

This protocol is based on the study by Ji et al. and utilizes a continuous flow microreactor system.[4][5]

Materials:

-

Diethyl oxalate (DEO)

-

Methanol

-

Potassium carbonate (K₂CO₃)

Equipment:

-

Microreactor system with a micromixer and temperature controller

-

Syringe pumps

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reactant Preparation: Prepare a solution of potassium carbonate in methanol (15 mg/mL).

-

Pumping Reactants: Use two separate syringe pumps to introduce the diethyl oxalate and the methanolic potassium carbonate solution into the micromixer of the microreactor system. The flow rates should be adjusted to achieve a molar ratio of methanol to diethyl oxalate of 3.3:1 and a residence time of 2.30 minutes.

-

Reaction: Maintain the temperature of the microreactor at 35°C.

-

Collection and Analysis: Collect the product stream from the outlet of the microreactor. Analyze the composition of the product mixture using a gas chromatograph to determine the conversion of DEO and the selectivity to EMO.

-

Work-up and Purification: The product stream can be worked up and purified using the methods described in the general laboratory procedure (Section 4.1).

Visualizations

Chemical Reaction Pathway

Caption: Transesterification pathways to this compound.

Experimental Workflow

Caption: General experimental workflow for EMO synthesis.

Base-Catalyzed Reaction Mechanism

Caption: Simplified mechanism of base-catalyzed transesterification.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalyst… [ouci.dntb.gov.ua]

- 3. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-O-Ethyl 1-O-Methyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Ethyl 1-O-methyl oxalate (B1200264), commonly known as ethyl methyl oxalate, is an asymmetric diester of oxalic acid with the molecular formula C₅H₈O₄.[1] As a chemical intermediate, it holds significant value in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[2][3] Its unique structure, featuring two different alkoxy groups, allows for selective reactions and makes it a versatile building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug development.

Chemical and Physical Properties

This compound is a colorless liquid.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 2-O-ethyl 1-O-methyl oxalate | [1] |

| CAS Number | 615-52-1 | [4] |

| Molecular Formula | C₅H₈O₄ | [4] |

| Molecular Weight | 132.11 g/mol | [1] |

| Density | 1.1555 g/cm³ (estimate) | [4] |

| Boiling Point | 173.7 °C (estimate) | [4] |

| Refractive Index | 1.4240 (estimate) | [4] |

| SMILES | CCOC(=O)C(=O)OC | [1] |

| InChIKey | WRHHVVPVKLLPFT-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is the transesterification of a symmetrical dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, with the corresponding alcohol (methanol or ethanol, respectively).[3]

Experimental Protocol: Synthesis via Transesterification in a Microreactor

A modern and efficient method for the synthesis of this compound involves the use of a microreactor, which allows for precise control over reaction conditions and improved reaction kinetics.[3]

Materials:

-

Diethyl oxalate (DEO)

-

Methanol

-

Potassium carbonate (K₂CO₃) as a catalyst

Equipment:

-

Microreactor system with a micromixer and temperature controller[3]

-

Syringe pumps for reagent delivery

-

Gas chromatograph (GC) for reaction monitoring and analysis

Procedure:

-

Prepare a solution of the potassium carbonate catalyst in methanol.

-

Use syringe pumps to introduce the diethyl oxalate and the methanolic catalyst solution into the micromixer at controlled flow rates.

-

The reaction mixture then flows through the microreactor, which is maintained at a constant temperature.

-

The product stream is collected at the outlet of the microreactor.

-

The conversion of diethyl oxalate and the selectivity for this compound are determined by gas chromatography.

Optimized Reaction Conditions: [5]

-

Temperature: 35°C

-

Catalyst: Potassium carbonate (K₂CO₃)

-

Catalyst Concentration: 15 mg/mL

-

Molar Ratio (Methanol to Diethyl Oxalate): 3.3:1

-

Residence Time: 2.30 minutes

Under these conditions, a conversion of 79.8% of diethyl oxalate and a selectivity of 65.9% for this compound can be achieved.[5]

Applications in Drug Development

Oxalate esters are important precursors in the synthesis of a variety of pharmaceuticals.[5] this compound, as an intermediate, can be utilized in the construction of heterocyclic compounds and other complex molecular frameworks that are central to the structure of many active pharmaceutical ingredients (APIs).[2]

Role as a Precursor to Phenobarbital (B1680315)

One notable application of dialkyl oxalates is in the synthesis of barbiturates, such as phenobarbital.[6] While the classical synthesis of phenobarbital often starts with diethyl malonate, the underlying chemical transformations highlight the utility of oxalate esters in generating key intermediates for such pharmaceuticals. The synthesis of phenobarbital involves the condensation of a disubstituted malonic ester with urea.[6] The malonic ester itself can be prepared using diethyl oxalate as a starting material.

Diagrams

Synthesis of this compound via Transesterification

Caption: Transesterification of diethyl oxalate with methanol.

Experimental Workflow for Microreactor Synthesis

Caption: Workflow for the microreactor synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Methyl Oxalate

This technical guide provides a comprehensive overview of the key physical properties of ethyl methyl oxalate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable data for their work. This document includes detailed experimental protocols for the determination of these properties and presents the information in a clear and accessible format.

Physical Properties of this compound

This compound, a diester of oxalic acid, is a chemical compound with applications in organic synthesis. An accurate understanding of its physical properties is crucial for its proper handling, use in reactions, and for the design of chemical processes.

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Units |

| Boiling Point | 173.7 - 174 | °C |

| Density | 1.1555 - 1.156 | g/cm³ |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid chemical compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination, with the choice depending on the quantity of the substance available and the required accuracy.

2.1.1. Distillation Method

This method is suitable when a sufficient quantity of the liquid is available (typically > 5 mL).

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Place the liquid sample into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and the temperature remains constant as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.[1]

-

2.1.2. Thiele Tube Method

This micro-method is ideal when only a small amount of the sample is available.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), sample tube, heating oil.

-

Procedure:

-

Attach a small sample tube containing a few drops of the liquid to a thermometer.

-

Invert a capillary tube (sealed end up) and place it into the sample tube.

-

Place the thermometer assembly into a Thiele tube filled with a high-boiling point oil, ensuring the sample is immersed in the oil.[2]

-

Heat the side arm of the Thiele tube gently.

-

A stream of bubbles will emerge from the capillary tube as the liquid boils.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[2][3]

-

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.

2.2.1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density, suitable for less precise measurements.

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

Weigh an empty, dry graduated cylinder and record its mass.

-

Add a known volume of the liquid to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Weigh the graduated cylinder with the liquid and record the total mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.[4][5]

-

2.2.2. Using a Pycnometer (Density Bottle)

A pycnometer is a specialized flask that allows for a more accurate determination of density.

-

Apparatus: Pycnometer, electronic balance, water bath.

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

-

Place the pycnometer in a water bath at a constant temperature until the liquid reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it.

-

Repeat the procedure with a reference liquid of known density (e.g., deionized water).

-

Calculate the volume of the pycnometer from the mass and known density of the reference liquid.

-

Calculate the density of the sample liquid.

-

Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Experimental workflows for boiling point determination.

Caption: Experimental workflows for density determination.

References

- 1. vernier.com [vernier.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of Ethyl Methyl Oxalate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific safety data for ethyl methyl oxalate (B1200264) (CAS No. 615-52-1) is limited. This guide incorporates data from the closely related and structurally similar compound, diethyl oxalate (CAS No. 95-92-1), to provide a comprehensive overview of handling precautions for short-chain dialkyl oxalates. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific chemical they are using.

Chemical Identification and Properties

Ethyl methyl oxalate is an ester used as a reagent in organic synthesis.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H8O4 | [2][3][4] |

| Molecular Weight | 132.11 g/mol | [2][3] |

| CAS Number | 615-52-1 | [1][2][4] |

| Appearance | Colorless liquid | [5][6] |

| Boiling Point | ~174 °C (estimate) | [4][7] |

| Melting Point | -41 °C / -41.8 °F (for Diethyl Oxalate) | [8] |

| Flash Point | 76 °C / 168.8 °F (for Diethyl Oxalate) | [8][9] |

| Density | ~1.156 g/mL | [4][7] |

| Solubility in Water | Insoluble | [5][6][8] |

| Vapor Density | Heavier than air |[5][10] |

Hazard Identification and Classification

This compound and similar dialkyl oxalates are classified as hazardous. The primary hazards include oral toxicity and serious eye irritation. It is a combustible liquid.[9][11]

Table 2: Hazard Classification (Representative for Diethyl Oxalate)

| Hazard Classification | Details |

|---|---|

| GHS Classification | Acute Toxicity, Oral (Category 4), Serious Eye Irritation (Category 2), Combustible Liquid (Category 4)[9][11] |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. H227: Combustible liquid.[11][12] |

| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338[11][12] |

| NFPA 704 Rating | Health: 2, Flammability: 2, Instability: 0 |

-

Health (2): Can cause temporary incapacitation or residual injury.

-

Flammability (2): Must be moderately heated before ignition can occur.[10]

-

Instability (0): Normally stable.[10]

Contact can irritate the skin and eyes.[10] Breathing the vapors can irritate the nose and throat.[10] High exposure may lead to systemic effects, including kidney damage, due to hydrolysis to oxalic acid.[10][13]

Experimental Protocols and Toxicological Data

Toxicological data is primarily derived from studies on the analogue, diethyl oxalate. These studies follow standardized protocols (e.g., OECD Test Guidelines) to assess the substance's toxicity.

Key Experimental Methodologies

-

Acute Oral Toxicity (e.g., OECD TG 401/420): This test evaluates the short-term effects of a single oral dose. Rats are typically used, and the LD50 (the dose lethal to 50% of the test population) is determined. Signs of toxicity observed in studies with diethyl oxalate included disturbed respiration and kidney damage.[13]

-

Acute Dermal Toxicity (e.g., OECD TG 402): This protocol assesses the toxicity of a substance applied to the skin. For diethyl oxalate, the LD50 in rats was found to be >2000 mg/kg bw, indicating low acute dermal toxicity.[13]

-

Eye Irritation/Corrosion (e.g., OECD TG 405): This test, often conducted on rabbits, assesses the potential for a substance to cause eye damage. Diethyl oxalate is classified as causing serious eye irritation.[9][11][12]

-

Biodegradability (e.g., OECD TG 301D): This experiment measures the extent to which a chemical is broken down by microorganisms. Diethyl oxalate is considered readily biodegradable, although it does not meet the 10-day time window criterion.

Table 3: Toxicological and Ecotoxicological Data (for Diethyl Oxalate)

| Endpoint | Species | Value | Classification/Result | Reference |

|---|---|---|---|---|

| Acute Oral LD50 | Rat | 400 mg/kg | Harmful if swallowed | [13] |

| Acute Dermal LD50 | Rat | >2000 mg/kg | Low toxicity | [13] |

| Eye Irritation | Rabbit | - | Serious Irritant | [9][11][12] |

| Toxicity to Fish (LC50) | Oryzias latipes | 27 mg/L (96 h) | Harmful to aquatic life | |

| Toxicity to Daphnia (EC50) | Daphnia magna | 15 mg/L (48 h) | Harmful to aquatic life |

| Biodegradability | - | 67.9% (28 d) | Readily biodegradable | |

Handling, Storage, and Personal Protection

Safe handling and storage are critical to minimizing exposure risks in a laboratory setting. This involves a combination of engineering controls, safe work practices, and appropriate personal protective equipment (PPE).

Engineering Controls

-

Ventilation: Handle in a well-ventilated area.[2][12] Use a chemical fume hood or local exhaust ventilation where there is a potential for vapor or aerosol generation.[10][11]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][10]

Safe Handling Practices

-

Do not breathe vapors or mists.[12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][11]

-

Ground all equipment when handling to prevent static discharge.[5][11]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[10][12]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][15]

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Wear chemical safety goggles or a face shield (conforming to EN166 or 29 CFR 1910.133).[9][16] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[9][10][16] |

| Respiratory Protection | Not typically required with adequate ventilation. If ventilation is insufficient or in case of emergency, use an approved vapor respirator (e.g., NIOSH/MSHA approved).[11][15] |

Emergency Procedures

Prompt and correct response to emergencies such as spills, fires, or personnel exposure is crucial.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[2][11] Seek immediate medical attention.[2][11]

-

Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[9][10][15] Seek medical attention if irritation persists.[9][11]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[9][10][15] Remove contact lenses if present and easy to do.[9][11] Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting.[2][15] Rinse the mouth with water. If the person is conscious, give 2-4 cupfuls of water or milk.[15] Call a poison control center or doctor immediately.[2][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[2][10][16]

-

Unsuitable Media: Do not use a heavy water stream.[12]

-

Specific Hazards: The substance is combustible.[10] Vapors are heavier than air and may travel to an ignition source and flash back.[10] Containers may explode when heated.[9][10] Fire will produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[5][9][16]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9] Use water spray to cool fire-exposed containers.[10]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[12] Eliminate all ignition sources.[5][10] Ensure adequate ventilation.[2][11] Wear appropriate PPE.[2][11]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[2][5]

-

Containment and Cleanup: Stop the leak if it can be done without risk.[5] Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a suitable, closed container for disposal.[10][15]

Visualized Workflows and Procedures

To aid researchers, the following diagrams illustrate key safety workflows.

Caption: General laboratory handling workflow for this compound.

References

- 1. This compound | 615-52-1 [chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C5H8O4 | CID 12779730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. ETHYL OXALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. fishersci.fr [fishersci.fr]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. lobachemie.com [lobachemie.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Diethyl Oxalate or Ethyl Oxalate Manufacturers, with SDS [mubychem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Solubility of Ethyl Methyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl methyl oxalate (B1200264). Due to the limited availability of direct quantitative solubility data for ethyl methyl oxalate in public literature, this guide furnishes qualitative solubility information for the closely related compound, diethyl oxalate, and quantitative data for dimethyl oxalate, which can serve as a useful reference. Furthermore, this document details a general experimental protocol for determining solubility and a specific method for the synthesis of this compound.

Data Presentation: Solubility in Organic Solvents

Qualitative Solubility of Diethyl Oxalate

Diethyl oxalate is reported to be miscible with many common organic solvents. Miscibility implies that the substances can be mixed in all proportions to form a homogeneous solution.

| Organic Solvent | Qualitative Solubility of Diethyl Oxalate |

| Ethanol (B145695) | Miscible[1] |

| Diethyl Ether | Miscible[1] |

| Acetone | Miscible[1] |

| Ethyl Acetate | Miscible[1] |

Quantitative Solubility of Dimethyl Oxalate

A specific data point for the solubility of dimethyl oxalate in ethanol has been reported.

| Organic Solvent | Solubility of Dimethyl Oxalate |

| Ethanol | 50 mg/mL (clear to very slightly hazy, colorless solution)[2] |

It is important to note that while these values for related compounds are informative, the actual solubility of this compound may differ. Therefore, experimental determination of its solubility is recommended for any application requiring precise data.

Experimental Protocols

2.1. General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a substance in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol (B129727), acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid. The filter material should be compatible with the organic solvent used.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID).

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

2.2. Synthesis of this compound via Transesterification

This compound can be synthesized through the transesterification of diethyl oxalate with methanol, often facilitated by a catalyst.

Materials:

-

Diethyl oxalate

-

Methanol

-

Potassium carbonate (K₂CO₃) or another suitable catalyst

-

Reaction flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Distillation apparatus for purification

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl oxalate and methanol. A common molar ratio is approximately 1.3 moles of methanol to 1 mole of diethyl oxalate.

-

Catalyst Addition: Add a catalytic amount of potassium carbonate to the reaction mixture.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the formation of this compound and the consumption of diethyl oxalate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and the byproduct, dimethyl oxalate.

-

Characterization: The purity of the synthesized this compound can be confirmed using analytical techniques such as NMR spectroscopy and GC-MS.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Core Reaction Mechanism for Ethyl Methyl Oxalate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanism for the formation of ethyl methyl oxalate (B1200264). Ethyl methyl oxalate is a valuable precursor in the synthesis of various fine chemicals and pharmaceuticals.[1] Its synthesis is primarily achieved through the transesterification of dialkyl oxalates, a process that will be detailed herein. This document outlines the reaction kinetics, experimental protocols, and the core signaling pathways involved in this chemical transformation.

Core Reaction Mechanism: Transesterification

The formation of this compound is predominantly accomplished via the transesterification of either dimethyl oxalate with ethanol (B145695) or diethyl oxalate with methanol (B129727).[1][2] This reaction can be catalyzed by either an acid or a base. The general reaction scheme is illustrated below:

Reaction Scheme 1: Transesterification of Dimethyl Oxalate with Ethanol

(CH₃OCO)₂ + C₂H₅OH ⇌ CH₃OCOCOOC₂H₅ + CH₃OH Dimethyl Oxalate + Ethanol ⇌ this compound + Methanol

Reaction Scheme 2: Transesterification of Diethyl Oxalate with Methanol

(C₂H₅OCO)₂ + CH₃OH ⇌ CH₃OCOCOOC₂H₅ + C₂H₅OH Diethyl Oxalate + Methanol ⇌ this compound + Ethanol

The transesterification process is an equilibrium reaction.[3] To enhance the yield of this compound, the equilibrium may be shifted towards the product side by removing the alcohol byproduct (methanol or ethanol) from the reaction mixture.

Base-catalyzed transesterification is a common and efficient method for the synthesis of this compound.[4][5] The mechanism involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the oxalate ester.

A variety of alkaline catalysts can be employed, including sodium alkoxides (e.g., sodium ethoxide, sodium methoxide), sodium hydroxide, and sodium carbonate.[4][6] The strength of the base catalyst plays a crucial role in its catalytic efficiency, with stronger bases generally exhibiting higher activity.[4]

Below is a DOT script representation of the base-catalyzed transesterification of dimethyl oxalate with ethanol.

Acid-catalyzed transesterification provides an alternative route for the synthesis of this compound. This mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Commonly used acid catalysts include sulfuric acid and hydrogen chloride.[7][8] The following DOT script illustrates the acid-catalyzed transesterification of dimethyl oxalate with ethanol.

Quantitative Data Summary

The efficiency of this compound synthesis is influenced by various factors including the choice of catalyst, reaction temperature, reactant molar ratio, and reaction time. The following tables summarize key quantitative data from relevant studies.

Table 1: Catalyst Performance in the Transesterification of Dimethyl Oxalate (DMO) with Ethanol (EtOH)

| Catalyst | Catalyst Concentration (mol%) | Temperature (°C) | DMO Conversion (%) | EMO Selectivity (%) | Reference |

| Sodium tert-butoxide | 0.4 | Room Temp | High | - | [4] |

| Sodium ethoxide | 0.4 | 80 | High | - | [6] |

| Sodium methoxide | 0.4 | 80 | High | - | [6] |

| NaOH | 0.4 | 80 | Moderate | - | [6] |

| Na₂CO₃ | 0.4 | 80 | Low | - | [6] |

| Zn₀.₁₈Mg₀.₈₂O | 1.5 wt% | 80 | 71.98 | 67.36 | [9][10] |

Table 2: Kinetic Parameters for the Transesterification of Diethyl Oxalate (DEO) with Methanol

| Parameter | Value | Conditions | Reference |

| Reaction Order (α) | 2.30 | 25-38°C, K₂CO₃ catalyst | [1] |

| Apparent Activation Energy (E) | 31.86 kJ/mol | 25-38°C, K₂CO₃ catalyst | [1] |

| Frequency Factor (k₀) | 2.377 x 10⁵ | 25-38°C, K₂CO₃ catalyst | [1] |

Table 3: Optimized Reaction Conditions for this compound (EMO) Synthesis

| Starting Material | Catalyst | Molar Ratio (Alcohol:Oxalate) | Temperature (°C) | Residence Time (min) | DEO Conversion (%) | EMO Selectivity (%) | Reference |

| Diethyl Oxalate | K₂CO₃ | 3.3:1 | 35 | 2.30 | 79.8 | 65.9 | [1][10] |

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of this compound via transesterification. This protocol is a composite based on methodologies described in the cited literature for similar reactions.[7][11]

-

Reactants: Dimethyl oxalate or diethyl oxalate, absolute ethanol or methanol.

-

Catalyst: Sodium ethoxide, potassium carbonate, or sulfuric acid.

-

Solvent (optional): Anhydrous ether or benzene.

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, distillation apparatus, separatory funnel, rotary evaporator.

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the dialkyl oxalate (e.g., diethyl oxalate) and the alcohol (e.g., methanol). A typical molar ratio of alcohol to oxalate is between 3:1 and 10:1.[1][6]

-

Catalyst Addition: The base catalyst (e.g., potassium carbonate, 10-15 mg/mL) is added to the reaction mixture.[1]

-

Reaction: The mixture is stirred and heated to the desired temperature (e.g., 35°C) for a specified duration (e.g., 2-3 minutes in a microreactor, or longer in a batch process).[1]

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The catalyst is neutralized with a dilute acid (e.g., acetic acid) and then filtered.

-

The excess alcohol and the alcohol byproduct are removed by distillation or using a rotary evaporator.

-

The remaining crude product is washed with water to remove any remaining catalyst and salts.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

-

-

Purification: The final product, this compound, is purified by fractional distillation under reduced pressure.

-

Reaction Setup: A round-bottom flask is charged with anhydrous oxalic acid and the desired alcohol (e.g., a mixture of methanol and ethanol).

-

Catalyst Addition: Concentrated sulfuric acid is slowly added to the stirred mixture.[7]

-

Reaction: The mixture is heated to reflux for several hours to drive the esterification and transesterification reactions to completion.

-

Work-up and Purification: The work-up and purification steps are similar to the base-catalyzed procedure, with an initial neutralization step using a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst.

Logical Workflow for Synthesis and Analysis

The following diagram outlines the logical workflow from reactant selection to final product analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

raw materials for ethyl methyl oxalate synthesis

An In-depth Technical Guide to the Core Raw Materials for Ethyl Methyl Oxalate (B1200264) Synthesis

This technical guide provides a comprehensive overview of the primary synthesis routes for ethyl methyl oxalate, a significant intermediate in the pharmaceutical and fine chemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. It details the core raw materials, experimental protocols, and quantitative data associated with the main synthetic pathways.

Transesterification of Dialkyl Oxalates

Transesterification is a prominent and widely utilized method for the synthesis of this compound. This route involves the reaction of a readily available dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, with methanol (B129727) or ethanol (B145695), respectively. The choice of starting dialkyl oxalate influences the corresponding alcohol required for the transesterification reaction.

Raw Materials

The essential raw materials for this synthesis route are a starting dialkyl oxalate, an alcohol, and a catalyst.

| Raw Material | Chemical Formula | Role | Notes |

| Diethyl Oxalate (DEO) | C₆H₁₀O₄ | Reactant | Starting material for reaction with methanol. |

| Dimethyl Oxalate (DMO) | C₄H₆O₄ | Reactant | Starting material for reaction with ethanol. |

| Methanol | CH₃OH | Reactant | Reacts with diethyl oxalate. |

| Ethanol | C₂H₅OH | Reactant | Reacts with dimethyl oxalate. |

| Potassium Carbonate | K₂CO₃ | Catalyst | A common base catalyst. |

| ZnO-MgO Composite | ZnO-MgO | Catalyst | A heterogeneous catalyst.[1][2] |

| Sodium Methoxide | CH₃ONa | Catalyst | A strong base catalyst.[1] |

| Sodium tert-butoxide | C₄H₉ONa | Catalyst | A highly active homogeneous catalyst.[3] |

| Various Amines | e.g., DBU, DABCO | Catalyst | Alternative base catalysts.[3] |

Quantitative Data for Transesterification

The efficiency of the transesterification reaction is highly dependent on the catalyst and reaction conditions. Below is a summary of reported quantitative data for different catalytic systems.

| Starting Materials | Catalyst | Molar Ratio (Alcohol:Oxalate) | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity to EMO (%) |

| Diethyl Oxalate + Methanol | K₂CO₃ | 3.3:1 | 35 | 2.30 min | 79.8 | 65.9 |

| Dimethyl Oxalate + Ethanol | 18 mol% ZnO-MgO | 2:1 | 80 | 20 min | 71.98 | 67.36 |

Experimental Protocols

1.3.1. Synthesis of this compound from Diethyl Oxalate and Methanol

This protocol is based on a microreactor setup which allows for precise control of reaction conditions.

-

Apparatus: A flow-type microreactor system.

-

Procedure:

-

Prepare a solution of diethyl oxalate in methanol with a molar ratio of 1:3.3.

-

Prepare a solution of potassium carbonate in methanol at a concentration of 15 mg/mL.

-

The two solutions are pumped separately into a micromixer and then into the microreactor.

-

The microreactor is maintained at a constant temperature of 35°C.

-

The residence time in the microreactor is controlled to be 2.30 minutes.

-

The output from the reactor is collected and analyzed (e.g., by gas chromatography) to determine the conversion of diethyl oxalate and the selectivity to this compound.[1]

-

1.3.2. Synthesis of this compound from Dimethyl Oxalate and Ethanol

This protocol utilizes a heterogeneous catalyst in a batch reactor.

-

Apparatus: A standard laboratory batch reactor equipped with a stirrer and temperature control.

-

Procedure:

-

Charge the reactor with dimethyl oxalate and ethanol in a 1:2 molar ratio.

-

Add the ZnO-MgO composite catalyst (1.5 wt% of the total reactants).

-

Heat the mixture to 80°C with constant stirring.

-

Maintain the reaction for 20 minutes.

-

After the reaction, cool the mixture and separate the catalyst by filtration.

-

The liquid product is then purified, typically by distillation, to isolate the this compound.[1][2]

-

Synthesis Pathway and Experimental Workflow

Caption: Transesterification of Diethyl Oxalate with Methanol.

Caption: Transesterification of Dimethyl Oxalate with Ethanol.

Direct Esterification of Oxalic Acid

A straightforward approach to synthesizing this compound is the direct esterification of oxalic acid with a mixture of methanol and ethanol. While specific literature on the mixed ester synthesis is less common, established protocols for the synthesis of symmetrical dialkyl oxalates provide a strong foundation for this method. A dehydrating agent or azeotropic removal of water is typically required to drive the reaction to completion.

Raw Materials

| Raw Material | Chemical Formula | Role | Notes |

| Oxalic Acid (anhydrous) | H₂C₂O₄ | Reactant | Dihydrate can be used but requires longer reaction times or prior dehydration.[4] |

| Methanol | CH₃OH | Reactant & Solvent | |

| Ethanol | C₂H₅OH | Reactant & Solvent | |

| Sulfuric Acid | H₂SO₄ | Catalyst | A common strong acid catalyst.[5] |

| Benzene (B151609) or Toluene (B28343) | C₆H₆ or C₇H₈ | Solvent/Azeotroping agent | Used for azeotropic removal of water.[4] |

Quantitative Data for Symmetrical Ester Synthesis

The following data for the synthesis of the symmetrical esters can be used as a benchmark for developing a protocol for the mixed ester.

| Product | Reactants | Catalyst | Yield (%) |

| Dimethyl Oxalate | Oxalic Acid, Methanol | Sulfuric Acid | 68-76 |

| Diethyl Oxalate | Oxalic Acid, Ethanol | (with azeotropic removal) | 80-90 |

Experimental Protocol (Adapted for Mixed Ester Synthesis)

This is a generalized protocol adapted from the synthesis of symmetrical dialkyl oxalates.

-

Apparatus: A round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel.

-

Procedure:

-

To the flask, add anhydrous oxalic acid (1 mole).

-

Add a mixture of methanol and ethanol. The molar ratio of the alcohols can be varied to influence the product distribution. A starting point could be a 1:1 molar ratio of methanol to ethanol, with a total alcohol excess (e.g., 2.5 moles total).

-

With vigorous stirring, slowly add concentrated sulfuric acid (e.g., 0.35 moles).

-

Heat the mixture to reflux. The reaction time will need to be optimized, but several hours are typically required.

-

After the reaction, the mixture is cooled. The product can be isolated by filtration if it crystallizes, or by extraction followed by distillation.

-

Alternatively, for azeotropic removal of water, benzene or toluene can be added to the reaction mixture, and a Dean-Stark apparatus can be used to collect the water.[4]

-

Synthesis Pathway

Caption: Direct Esterification of Oxalic Acid with Methanol and Ethanol.

Stepwise Alcoholysis of Oxalyl Chloride

The reaction of oxalyl chloride with alcohols provides another route to this compound. This method can be performed in a stepwise manner, first reacting oxalyl chloride with one alcohol to form the monoester acid chloride, followed by reaction with the second alcohol. This approach offers better control over the formation of the unsymmetrical ester compared to the direct esterification of oxalic acid with a mixture of alcohols.

Raw Materials

| Raw Material | Chemical Formula | Role | Notes |

| Oxalyl Chloride | C₂Cl₂O₂ | Reactant | Highly reactive and moisture-sensitive. |

| Methanol | CH₃OH | Reactant | |

| Ethanol | C₂H₅OH | Reactant | |

| Diethyl Ether | (C₂H₅)₂O | Solvent | A common solvent for this reaction. |

| Pyridine (B92270) | C₅H₅N | Base | Used to neutralize the HCl byproduct. |

| Copper or Sodium Alcoholate | - | Catalyst | Mentioned for the stepwise alcoholysis.[6][7] |

Quantitative Data

A related synthesis of methyl oxalyl chloride from oxalyl chloride and methanol reports a yield of 93%.[8] This high yield for the intermediate suggests that the subsequent reaction with ethanol could also be efficient.

Experimental Protocol (Stepwise Synthesis)

This protocol is based on the synthesis of methyl oxalyl chloride and the general principles of alcoholysis of acid chlorides.

-

Apparatus: A three-necked flask equipped with a dropping funnel, a stirrer, and a nitrogen inlet. The reaction should be carried out under an inert atmosphere.

-

Procedure:

-

Step 1: Synthesis of Methyl Oxalyl Chloride

-

Dissolve oxalyl chloride (1.05 equivalents) in anhydrous diethyl ether in the reaction flask and cool to 0°C.

-

Slowly add a solution of methanol (1.00 equivalent) in diethyl ether from the dropping funnel while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 2 hours.

-

The resulting methyl oxalyl chloride can be purified by distillation.[8]

-

-

Step 2: Synthesis of this compound

-

The purified methyl oxalyl chloride is dissolved in an anhydrous solvent (e.g., diethyl ether).

-